7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
WAY-344282 is a compound known for its significant pharmacological activities. It is a cell-permeable diterpene isolated from the Indian plant Coleus forskohlii. This compound has been studied for its various biological effects, including its role as an activator of adenylate cyclase, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-344282 involves the extraction of the diterpene from the plant Coleus forskohlii. The compound is typically isolated using organic solvents and purified through chromatographic techniques. The reaction conditions for the synthesis are optimized to maintain the integrity of the compound and ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-344282 follows similar extraction and purification methods as laboratory synthesis but on a larger scale. The process involves the cultivation of Coleus forskohlii plants, followed by extraction using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic purification to isolate WAY-344282 .
Chemical Reactions Analysis
Types of Reactions
WAY-344282 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of WAY-344282, each with distinct chemical and biological properties .
Scientific Research Applications
WAY-344282 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpene chemistry and its reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving cAMP.
Medicine: Studied for its potential therapeutic effects, including its use as a positive inotropic agent and its hypotensive and vasodilatory properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
WAY-344282 exerts its effects primarily through the activation of adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP levels results in various downstream effects, including the activation of protein kinase A (PKA) and the modulation of ion channels and other cellular targets. The compound also inhibits mitogen-activated protein kinase (MAPK) in certain cell types, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Forskolin: Another diterpene isolated from Coleus forskohlii with similar adenylate cyclase-activating properties.
Colforsin: A derivative of forskolin with enhanced stability and potency.
Uniqueness
WAY-344282 is unique in its specific activation of adenylate cyclase and its ability to modulate multiple signaling pathways. Its distinct chemical structure and biological activities make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-21(16-5-3-2-4-6-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVXDCUDZWDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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